1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
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Overview
Description
1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorothiophene Moiety: Starting with thiophene, chlorination can be achieved using reagents like sulfuryl chloride (SO2Cl2) under controlled conditions.
Synthesis of the Dihydrobenzofuran Ring: This can be synthesized from phenol derivatives through cyclization reactions.
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines.
Coupling Reactions: The final step involves coupling the chlorothiophene, dihydrobenzofuran, and pyrrolidine moieties using appropriate coupling agents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophene-2-carbonyl)pyrrolidine: Lacks the dihydrobenzofuran moiety.
3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine: Lacks the chlorothiophene moiety.
1-(5-Chlorothiophene-2-carbonyl)-3-phenylpyrrolidine: Contains a phenyl group instead of the dihydrobenzofuran moiety.
Uniqueness
The uniqueness of 1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine lies in its combination of three distinct heterocyclic structures, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-16-4-3-15(22-16)17(20)19-7-5-13(10-19)11-1-2-14-12(9-11)6-8-21-14/h1-4,9,13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXVQRMFNJLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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